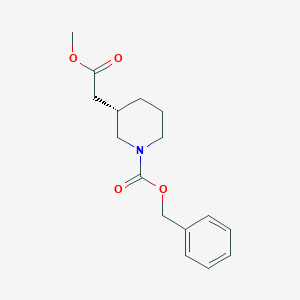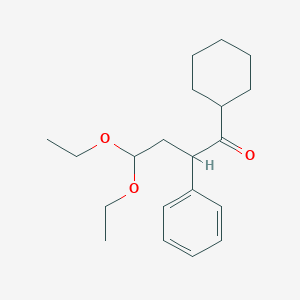
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its potential therapeutic applications. Etizolam is a benzodiazepine analog with similar pharmacological properties but a different chemical structure.
科学的研究の応用
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been extensively studied for its anxiolytic, sedative, and hypnotic properties. It has been shown to be effective in the treatment of anxiety disorders, panic disorders, and insomnia. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, seizure disorders, and muscle spasms. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been studied for its potential as an anticonvulsant and muscle relaxant.
作用機序
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one binds to the benzodiazepine site of the GABA-A receptor, which increases the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron and hyperpolarization, leading to sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease anxiety, induce sedation, and improve sleep quality. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has also been shown to decrease muscle tension and spasticity. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has been shown to have anticonvulsant properties and to reduce the severity and frequency of seizures.
実験室実験の利点と制限
1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in laboratory experiments. 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure. Additionally, 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to use in animal models.
将来の方向性
For the study of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one include the development of new analogs and investigation of its long-term effects and potential use in the treatment of other conditions.
合成法
The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one involves the reaction of cyclohexylmagnesium bromide with 4,4-diethoxy-2-phenylbutanone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and yields 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one as a white crystalline powder. The synthesis of 1-Cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one is relatively simple and can be performed in a laboratory setting.
特性
CAS番号 |
1347677-19-3 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-cyclohexyl-4,4-diethoxy-2-phenylbutan-1-one |
InChI |
InChI=1S/C20H30O3/c1-3-22-19(23-4-2)15-18(16-11-7-5-8-12-16)20(21)17-13-9-6-10-14-17/h5,7-8,11-12,17-19H,3-4,6,9-10,13-15H2,1-2H3 |
InChIキー |
AQLLKQNZEMTYHD-UHFFFAOYSA-N |
SMILES |
CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC |
正規SMILES |
CCOC(CC(C1=CC=CC=C1)C(=O)C2CCCCC2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Octahydrofuro[3,2-b]pyridine](/img/structure/B59362.png)




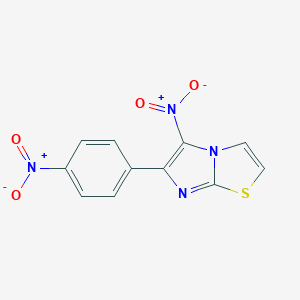
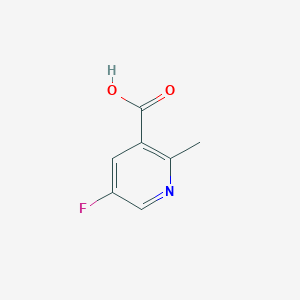
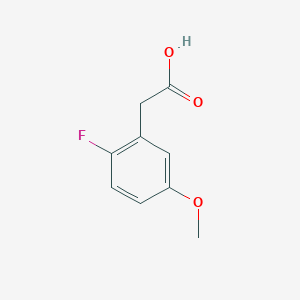


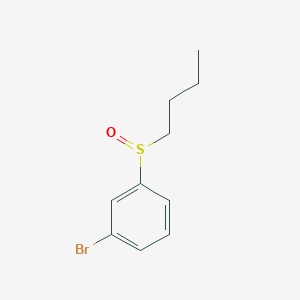
![Tert-butyl (6-aminospiro[3.3]heptan-2-YL)carbamate](/img/structure/B59562.png)
![4-Chloro-2-methyloxazolo[5,4-c]pyridine](/img/structure/B59569.png)
